6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine
Overview
Description
6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine is a heterocyclic compound with the molecular formula C7H10ClN3S. This compound is part of the pyrimidine family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of a chlorine atom, a dimethylamino group, and a methylthio group in its structure makes it a versatile compound for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine typically involves the chlorination of N,N-dimethyl-2-(methylthio)pyrimidin-4-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 6-position of the pyrimidine ring. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like H2O2 or m-CPBA in solvents like dichloromethane (DCM) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups replacing the chlorine atom.
Oxidation: Products include sulfoxides or sulfones of the original compound.
Reduction: Products include dechlorinated or modified pyrimidine derivatives.
Scientific Research Applications
6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in various chemical reactions and studies.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the dimethylamino group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The methylthio group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(methylthio)pyrimidin-4-amine
- 2,6-Dichloro-N,N-dimethylpyrimidin-4-amine
- 4-Amino-6-chloro-2-(methylthio)pyrimidine
Uniqueness
6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine is unique due to the presence of both the dimethylamino and methylthio groups, which provide distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups allows for versatile chemical modifications and a wide range of applications in various fields.
Properties
IUPAC Name |
6-chloro-N,N-dimethyl-2-methylsulfanylpyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3S/c1-11(2)6-4-5(8)9-7(10-6)12-3/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUMEVHOAPCFGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC(=N1)SC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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